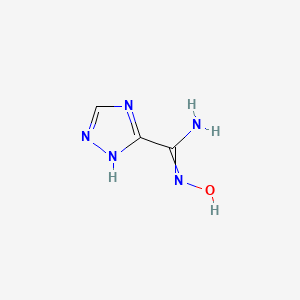
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the isoxazole ring, which is further connected to a cyclopropanecarboxylic acid moiety. The molecular formula of this compound is C13H10ClNO3, and it has a molecular weight of 263.68 g/mol .
準備方法
The synthesis of 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature. This reaction leads to the formation of 3,5-disubstituted isoxazoles . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
化学反応の分析
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.
Cycloaddition: Isoxazoles are known to participate in cycloaddition reactions, forming various heterocyclic compounds.
科学的研究の応用
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
作用機序
The mechanism of action of 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate immune functions by preventing the proliferation of lymphocytes and suppressing inflammatory responses . The compound may also interact with enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)isoxazol-3-amine: This compound has a similar isoxazole ring structure but lacks the cyclopropanecarboxylic acid moiety.
5-(2-Chlorophenyl)isoxazol-3-yl)methylamine: This compound has a different substitution pattern on the isoxazole ring and a different functional group.
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid: This compound is similar but has a carboxylic acid group directly attached to the isoxazole ring instead of the cyclopropane moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropanecarboxylic acid moiety, which may confer distinct chemical and biological properties.
特性
分子式 |
C13H10ClNO3 |
|---|---|
分子量 |
263.67 g/mol |
IUPAC名 |
1-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-9-3-1-8(2-4-9)10-7-11(15-18-10)13(5-6-13)12(16)17/h1-4,7H,5-6H2,(H,16,17) |
InChIキー |
BBEBVUPIDMOJLK-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=NOC(=C2)C3=CC=C(C=C3)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


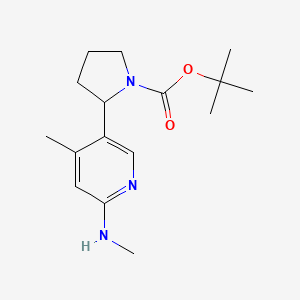
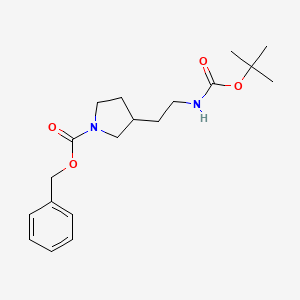

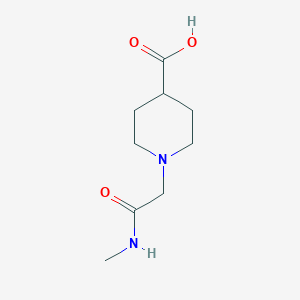

![rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, endo](/img/structure/B11818665.png)
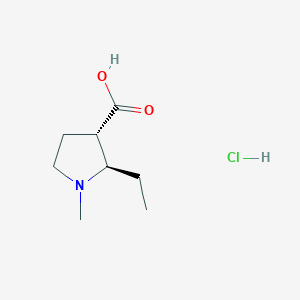
![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B11818673.png)
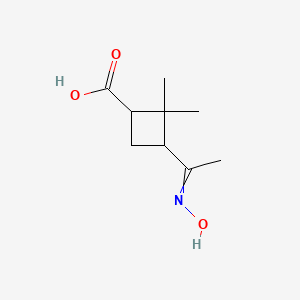


![1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde](/img/structure/B11818715.png)
![(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11818716.png)
